molecular formula C34H24ClN5OS B12721122 Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- CAS No. 83408-66-6

Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

Cat. No.: B12721122
CAS No.: 83408-66-6
M. Wt: 586.1 g/mol
InChI Key: HOQVCJSQDXOQTI-UHFFFAOYSA-N
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Description

Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention due to their diverse biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives, including Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl-, typically involves multi-step organic reactions. One common method involves the condensation of thiourea with various aromatic aldehydes and amines under controlled conditions. For instance, the reaction of thiourea with 4-chlorobenzaldehyde and aniline in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I₂) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce various substituted thiourea derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, thiourea derivatives can induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

Thiourea derivatives are unique due to their versatile chemical reactivity and wide range of applications. Similar compounds include:

    Urea: Similar structure but with an oxygen atom instead of sulfur.

    Thiosemicarbazide: Contains an additional hydrazine group.

    Thiazole derivatives: Contain a thiazole ring structure

These compounds share some chemical properties with thiourea derivatives but differ in their specific applications and reactivity.

Properties

CAS No.

83408-66-6

Molecular Formula

C34H24ClN5OS

Molecular Weight

586.1 g/mol

IUPAC Name

1-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C34H24ClN5OS/c35-25-14-10-23(11-15-25)22-36-26-16-12-24(13-17-26)32-39-31-9-5-4-8-30(31)33(41)40(32)29-20-18-28(19-21-29)38-34(42)37-27-6-2-1-3-7-27/h1-22H,(H2,37,38,42)

InChI Key

HOQVCJSQDXOQTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl

Origin of Product

United States

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